

Comparative Analysis of Kinase Inhibitory Activity of Pyrazolopyridines

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Compound of Interest

Compound Name: 5-Hydrazinyl-2-methoxypyridine

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The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2] As bioisosteres of adenine, pyrazolopyridines can effectively compete with ATP for binding to the kinase active site, a critical mechanism for their inhibitory function.[3][4] This guide provides a comparative analysis of the kinase inhibitory activity of various pyrazolopyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentration (IC₅₀) values of selected pyrazolopyrimidine derivatives against a panel of protein kinases. This data, compiled from various studies, highlights the potency and selectivity profiles of these compounds and serves as a valuable resource for structure-activity relationship (SAR) analysis.

Compound/ Derivative	Target Kinase	IC50 (nM)	Reference Compound	IC50 (nM)	Source
eCF506	SRC	<1	Dasatinib	-	[5] [6]
8d	SRC	-	-	-	[5]
9d	SRC	-	-	-	[5]
11a	SRC	-	-	-	[5]
10	BTK	-	Ibrutinib (3)	7.95	[3] [7]
50	PI3K α	2.6	-	-	[3]
55	BRAF (V600E)	171	51	-	[3]
55	VEGFR2	779	51	-	[3]
5a	c-Met	4.27	Cabozantinib	5.38	[8]
5b	c-Met	7.95	Cabozantinib	5.38	[8]
4	CDK2/cyclin A2	240	Roscovitine	390	[9]
6	HPK1	<1.0 (Ki)	-	-	[10]
7	HPK1	148	-	-	[10]
1b	Haspin	57	-	-	[11]
2c	Haspin	62	-	-	[11]
6	c-Src	21,700	Staurosporin e	600	[12]
4	c-Src	24,700	Staurosporin e	600	[12]

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. Below is a detailed protocol for a common luminescence-based kinase inhibition assay, the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test pyrazolopyrimidine compounds (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, flat-bottom 384-well assay plates
- Multichannel pipettor
- Plate shaker
- Luminometer

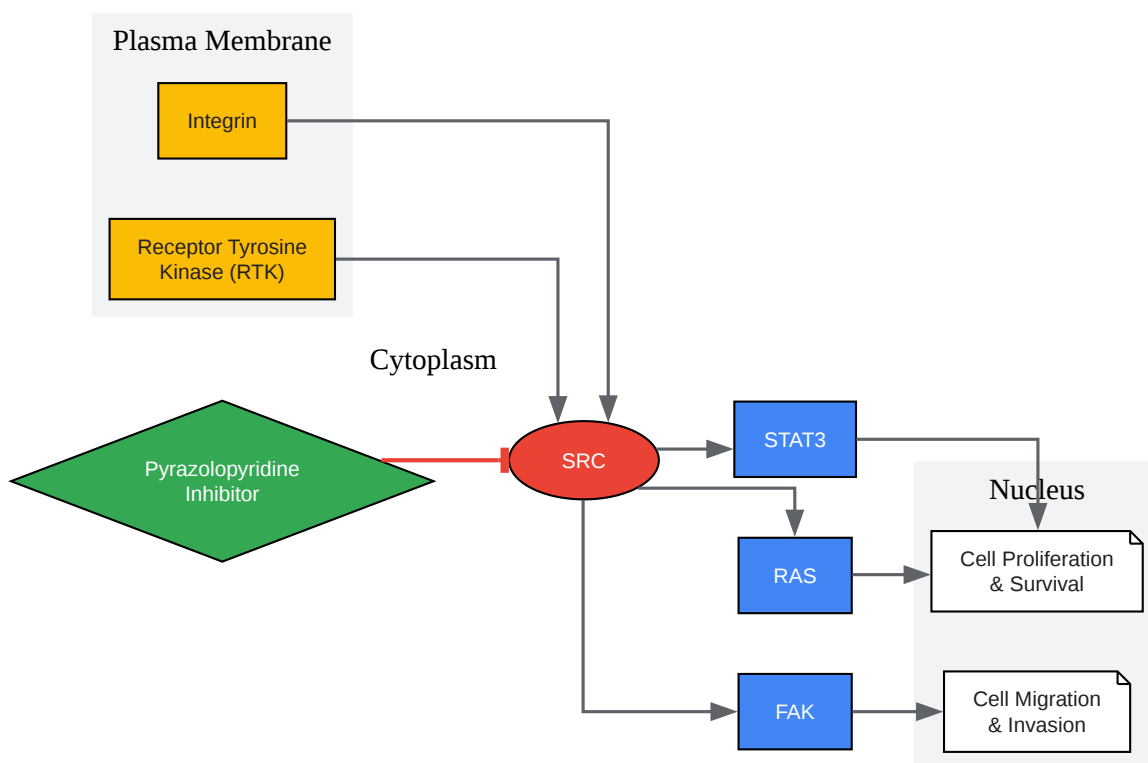
Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series is common, starting from a high concentration (e.g., 10 mM). Include DMSO-only (vehicle) and positive control inhibitor wells.

- **Assay Plate Preparation:** Add 1 μ L of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.
- **Kinase Reaction Mixture:** Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate at optimized concentrations.
- **Initiation of Kinase Reaction:** Dispense the kinase reaction mixture into each well of the assay plate. Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should ideally be at or near the K_m value for the specific kinase.
- **Incubation:** Cover the plate and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
- **Stopping the Reaction and ATP Depletion:** Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- **ADP to ATP Conversion and Signal Generation:** Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate at room temperature for 30-60 minutes to stabilize the signal.
- **Data Acquisition:** Measure the luminescence intensity of each well using a plate reader.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

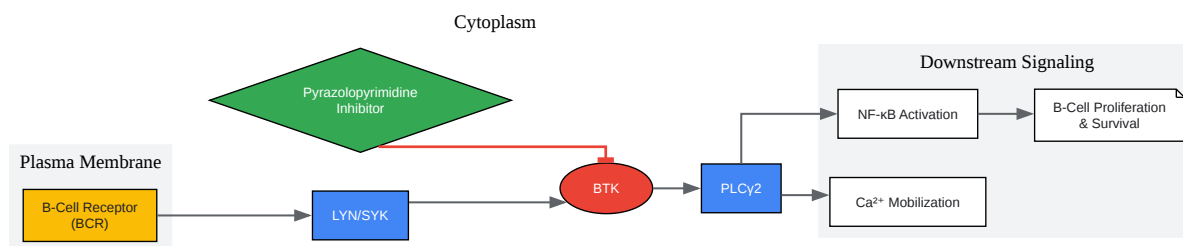
Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazolopyridine kinase inhibitors.



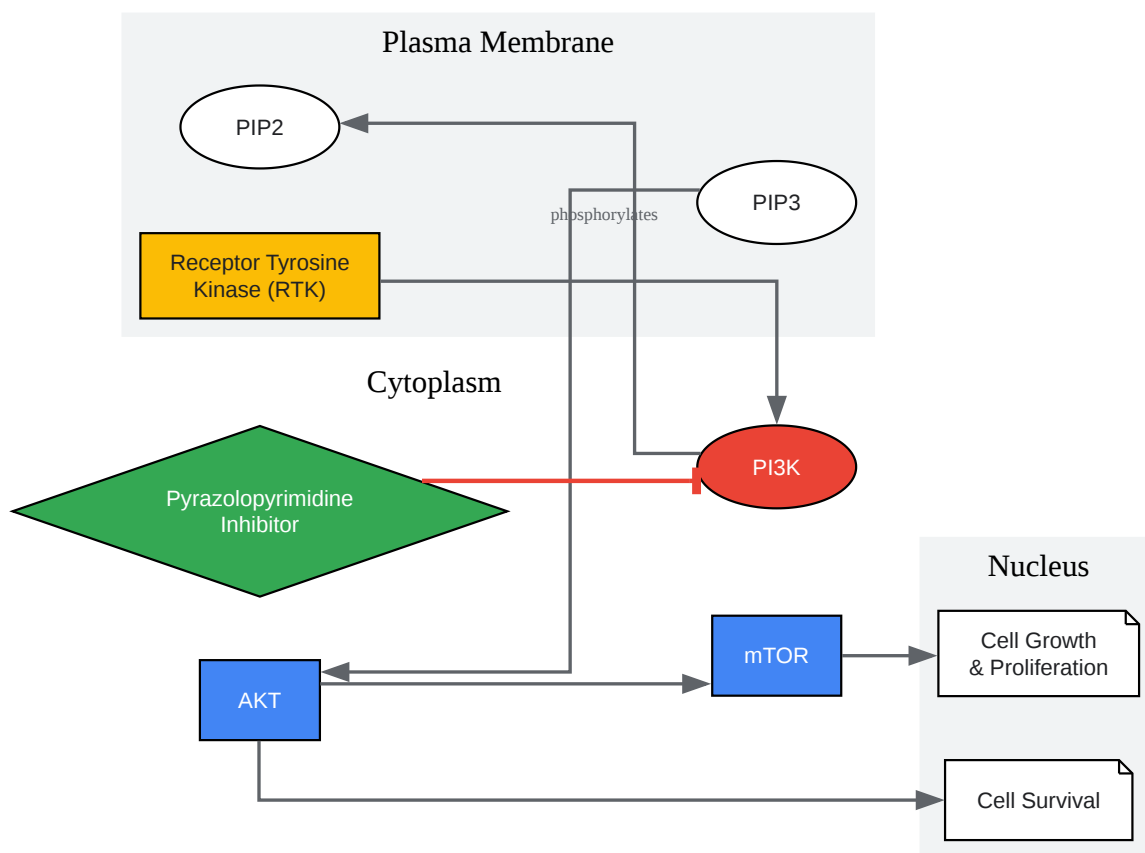
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Caption: SRC Signaling Pathway Inhibition.



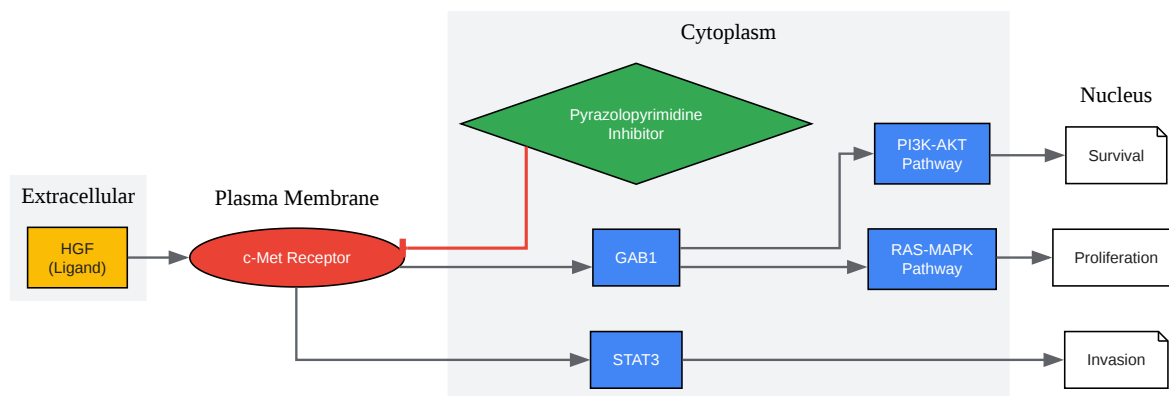
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Caption: BTK Signaling Pathway Inhibition.



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Caption: PI3K/AKT/mTOR Pathway Inhibition.



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Caption: c-Met Signaling Pathway Inhibition.

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